molecular formula C20H17Cl B151956 4-Methyltrityl chloride CAS No. 23429-44-9

4-Methyltrityl chloride

Cat. No. B151956
CAS RN: 23429-44-9
M. Wt: 292.8 g/mol
InChI Key: VUTZFAOGDXUYEJ-UHFFFAOYSA-N
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Description

4-Methyltrityl chloride, also known as MTT-Cl, is a compound with the molecular formula C20H17Cl . It is a hyperacid-labile protecting group that is introduced under extremely mild conditions by treating the amine or thiol containing compound with trityl chloride and DIPEA in DCM .


Synthesis Analysis

The synthesis of 4-Methyltrityl chloride involves reacting together the amino and thiol function with 4-methyltrityl chloride in DCM in the presence of DIEA .


Molecular Structure Analysis

The IUPAC name for 4-Methyltrityl chloride is 1-[chloro(diphenyl)methyl]-4-methylbenzene . The InChI representation is InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 . The molecular weight of the compound is 292.8 g/mol .


Physical And Chemical Properties Analysis

4-Methyltrityl chloride has a molecular weight of 292.8 g/mol . It has a computed XLogP3-AA value of 5.9, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 292.1018782 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 21 .

Safety And Hazards

4-Methyltrityl chloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It may also cause drowsiness or dizziness . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

One of the papers retrieved discusses the use of 4-Methyltrityl chloride as a protecting group for the side chain carboxamide function of asparagine and glutamine . This suggests potential future directions in the development of new methodologies for site-selective protein modification .

properties

IUPAC Name

1-[chloro(diphenyl)methyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTZFAOGDXUYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401468
Record name 4-METHYLTRITYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyltrityl chloride

CAS RN

23429-44-9
Record name 4-METHYLTRITYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyltrityl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-methyltrityl chloride in solid-phase synthesis, and how does it interact with its target?

A1: 4-Methyltrityl chloride (1b) is a key reagent used to immobilize a variety of functional groups, including carboxylic acids, amines, imidazoles, alcohols, phenols, thiols, and thiophenols, onto solid supports for solid-phase synthesis []. It achieves this by reacting with the target functional group, typically under basic conditions, to form a stable ether or thioether linkage. This covalent attachment allows for subsequent chemical reactions to be performed on the immobilized molecule while tethered to the solid support. The use of 4-methyltrityl chloride simplifies purification steps as excess reagents and byproducts can be easily washed away from the solid-bound compound.

Q2: What are the typical cleavage conditions for releasing a molecule from a resin bound to it through 4-methyltrityl chloride?

A2: Molecules attached to a solid support via a 4-methyltrityl linker can be cleaved under mildly acidic conditions. Typical cleavage conditions involve treating the resin with dilute acetic acid (AcOH) or trifluoroacetic acid (TFA) in dichloromethane (DCM) []. These conditions disrupt the ether or thioether linkage, releasing the desired product into solution. The mild cleavage conditions help preserve the integrity of the synthesized molecule and minimize unwanted side reactions.

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